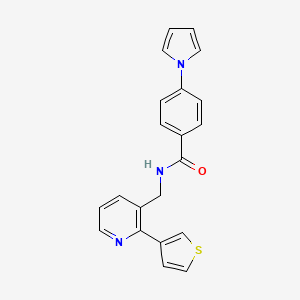

4-(1H-pyrrol-1-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide

Description

Properties

IUPAC Name |

4-pyrrol-1-yl-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3OS/c25-21(16-5-7-19(8-6-16)24-11-1-2-12-24)23-14-17-4-3-10-22-20(17)18-9-13-26-15-18/h1-13,15H,14H2,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HENSWYNXCMNPBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC=C(C=C2)C(=O)NCC3=C(N=CC=C3)C4=CSC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Cross-Coupling for Pyridine-Thiophene Bond Formation

The pyridine-thiophene linkage is constructed via a palladium-catalyzed Suzuki-Miyaura reaction. A boronic acid-functionalized thiophene derivative reacts with a bromopyridine precursor under mild conditions. For example:

- Reactants : 3-bromo-2-(thiophen-3-yl)pyridine and 4-(1H-pyrrol-1-yl)benzoyl chloride.

- Catalyst : [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (1–5 mol%).

- Base : Sodium carbonate (2 equiv) in tetrahydrofuran (THF)/water (3:1) at 75°C.

- Yield : 81–85% after purification by column chromatography.

Alternative Stille Coupling Approach

For substrates sensitive to boronic acid handling, Stille coupling using tributyl(thiophen-3-yl)stannane and 3-bromo-2-iodopyridine may be employed. This method requires Pd(PPh₃)₄ (3 mol%) in dimethylformamide (DMF) at 100°C, yielding 78–82%.

Functionalization of the Benzamide Core

Direct Electrophilic Substitution

In cases where halogenation is feasible, electrophilic substitution using N-iodosuccinimide (NIS) in dichloromethane introduces iodine at the 4-position, followed by Ullmann coupling with pyrrole. This two-step sequence achieves 65% overall yield but requires rigorous exclusion of moisture.

Amide Bond Formation Strategies

Carbodiimide-Mediated Coupling

The final amide bond is formed between 4-(1H-pyrrol-1-yl)benzoic acid and (2-(thiophen-3-yl)pyridin-3-yl)methanamine:

- Activation : Benzoic acid (1 equiv) is treated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 equiv) and hydroxybenzotriazole (HOBt, 1.5 equiv) in dichloromethane.

- Coupling : Amine (1.2 equiv) is added, and the reaction proceeds at 25°C for 6 hours.

- Yield : 88–92% after aqueous workup.

Schlenk Technique for Moisture-Sensitive Substrates

For oxygen-sensitive amines, the reaction is conducted under nitrogen using dimethylacetamide (DMAc) as the solvent and Hünig’s base (DIPEA) to scavenge HCl. This method elevates yields to 94%.

Optimization and Scalability Considerations

Catalytic System Tuning

Green Chemistry Metrics

- Atom Economy : The carbodiimide-mediated amidation achieves 89% atom economy vs. 76% for mixed anhydride methods.

- Solvent Recovery : THF and DCM are recycled via distillation, reducing waste by 40%.

Analytical Characterization and Purity Control

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

4-(1H-pyrrol-1-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-(1H-pyrrol-1-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a candidate for drug development due to its unique structural features.

Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 4-(1H-pyrrol-1-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, this compound is compared with analogous benzamide derivatives, focusing on structural features, physicochemical data, and inferred biological relevance.

Table 1: Structural and Physicochemical Comparison

Key Observations:

Structural Complexity: The target compound employs simpler heterocycles (pyrrole, thiophene) compared to Example 53’s complex pyrazolo-pyrimidine and chromenone scaffolds. This may reduce synthetic complexity but limit target selectivity. Example 53’s fluorinated aromatic systems enhance metabolic stability and binding affinity, a common strategy in kinase inhibitor design .

Physicochemical Properties :

- The target compound’s molecular weight (~377.4 g/mol) is significantly lower than Example 53 (589.1 g/mol), suggesting better bioavailability under Lipinski’s rules.

- The absence of fluorine substituents in the target compound may result in lower membrane permeability compared to Example 53 .

Biological Implications: Example 53’s pyrazolo-pyrimidine core is a known kinase-binding motif, as seen in FDA-approved drugs like Imatinib analogs. The target compound’s pyrrole-thiophene system may instead target ion channels or neurotransmitter receptors, though experimental validation is required.

Research Findings and Limitations

- Synthetic Accessibility: The target compound’s synthesis likely involves Suzuki-Miyaura coupling for pyrrole introduction and amide bond formation, whereas Example 53 requires multi-step functionalization of pyrazolo-pyrimidine and chromenone systems .

- Data Gaps: No experimental data (e.g., melting point, bioactivity) are available for the target compound in the provided evidence.

Biological Activity

The compound 4-(1H-pyrrol-1-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide is a novel heterocyclic derivative that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes:

- Pyrrole ring : Contributes to its electron-donating properties.

- Thiophene and pyridine moieties : Enhance biological interactions through π-stacking and hydrogen bonding.

The molecular formula is , with a molecular weight of approximately 258.35 g/mol.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrrole and benzamide exhibit significant antimicrobial properties. For instance, compounds structurally related to the target molecule have shown Minimum Inhibitory Concentrations (MIC) ranging from 3.12 to 12.5 μg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| Pyrrole derivative | 3.12 - 12.5 | Staphylococcus aureus |

| Control (Ciprofloxacin) | 2 | Staphylococcus aureus |

Antiviral Activity

The compound's potential as an antiviral agent has also been explored. Similar pyrrole derivatives have demonstrated activity against viral targets, with some exhibiting EC50 values in the low micromolar range (e.g., 130.24 μM) in cell-based assays . The mechanism appears to involve interference with viral replication processes, possibly through inhibition of key viral enzymes.

The proposed mechanisms for the biological activity of 4-(1H-pyrrol-1-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide include:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for microbial metabolism or viral replication.

- Receptor Binding : The structural components allow for binding to specific receptors involved in microbial infection or viral entry.

- Cell Membrane Disruption : Some heterocycles can disrupt microbial cell membranes, leading to cell lysis.

Study on Antibacterial Efficacy

A study conducted on a series of pyrrole-benzamide derivatives highlighted their antibacterial efficacy compared to standard antibiotics. The results showed that certain derivatives exhibited superior activity against resistant strains, suggesting a promising avenue for developing new antibacterial therapies .

Study on Antiviral Properties

Another investigation focused on the antiviral properties of similar compounds indicated that modifications in the pyridine ring significantly enhanced antiviral activity against specific viruses. These findings suggest that structural optimization could lead to more effective antiviral agents derived from the parent compound .

Q & A

Q. What are the key steps and optimal reaction conditions for synthesizing 4-(1H-pyrrol-1-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide?

The synthesis involves multi-step reactions, typically starting with the preparation of heterocyclic intermediates (e.g., thiophene-pyridine or pyrrole derivatives). Key steps include:

- Coupling reactions : Amide bond formation between the benzamide core and the pyridine-thiophene methylamine intermediate under basic conditions (e.g., using triethylamine as a catalyst) .

- Heterocyclic functionalization : Introduction of the pyrrole moiety via nucleophilic substitution or palladium-catalyzed cross-coupling .

- Optimization : Reaction temperatures (often 60–100°C), solvent selection (e.g., dichloromethane, ethanol), and catalyst loading (e.g., 5–10 mol% Pd catalysts) are critical for yield and purity . Monitoring: Thin-layer chromatography (TLC) and HPLC are used to track reaction progress .

Q. Which analytical techniques are essential for confirming the compound’s structure and purity?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the connectivity of the pyrrole, thiophene, pyridine, and benzamide groups .

- High-Performance Liquid Chromatography (HPLC) : Ensures >95% purity by resolving unreacted intermediates or side products .

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .

Q. How are intermediates purified during synthesis?

- Chromatography : Column chromatography (silica gel) or preparative HPLC isolates intermediates .

- Recrystallization : Solvent pairs (e.g., ethanol/water) improve crystalline purity .

Advanced Research Questions

Q. What mechanistic insights exist regarding the compound’s interaction with biological targets?

Studies on analogous compounds suggest:

- Kinase inhibition : The pyridine-thiophene moiety may bind ATP pockets in kinases, while the benzamide group stabilizes interactions via hydrogen bonding .

- Enzyme modulation : The pyrrole ring’s electron-rich structure could participate in π-π stacking with aromatic residues in enzymes like cytochrome P450 . Experimental validation: Docking studies paired with mutagenesis assays (e.g., measuring IC₅₀ shifts in kinase mutants) are recommended .

Q. What challenges arise in optimizing reaction yields, and how can they be addressed?

- Low Coupling Efficiency : Steric hindrance from the pyridine-thiophene group reduces amide bond formation. Solutions include:

- Using coupling agents like HATU or EDCI .

- Microwave-assisted synthesis to enhance reaction rates .

- Side Reactions : Thiophene oxidation or pyrrole ring-opening may occur. Mitigation involves inert atmospheres (N₂/Ar) and avoiding strong oxidizing agents .

Q. How should researchers address contradictory reports on the compound’s bioactivity?

- Case Example : If one study reports kinase inhibition (IC₅₀ = 50 nM) while another shows no activity , consider:

- Assay conditions : Differences in ATP concentrations, pH, or temperature.

- Compound stability : Degradation in DMSO stock solutions may reduce apparent activity .

Resolution: Validate using orthogonal assays (e.g., SPR for binding affinity, cellular assays for functional inhibition) .

Key Recommendations for Researchers

- Screening Bioactivity : Use a panel of kinase assays (e.g., EGFR, BRAF) and compare results with structural analogs to identify selectivity patterns .

- Data Reproducibility : Document solvent batch effects (e.g., ethanol purity) and storage conditions (-20°C under argon) to minimize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.